N-(furan-2-ylmethyl)-2-(4-methyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide
Description
N-(furan-2-ylmethyl)-2-(4-methyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide is a pyrazolo-pyridazine derivative characterized by a fused pyrazolo[3,4-d]pyridazinone core substituted with a methyl group at position 4, an o-tolyl group at position 1, and an acetamide side chain linked to a furan-2-ylmethyl moiety. The furan and o-tolyl substituents contribute to its unique electronic and steric profile, which may influence binding affinity and metabolic stability compared to analogs.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-[4-methyl-1-(2-methylphenyl)-7-oxopyrazolo[3,4-d]pyridazin-6-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O3/c1-13-6-3-4-8-17(13)25-19-16(11-22-25)14(2)23-24(20(19)27)12-18(26)21-10-15-7-5-9-28-15/h3-9,11H,10,12H2,1-2H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRAOHEOYMNKTGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C3=C(C=N2)C(=NN(C3=O)CC(=O)NCC4=CC=CO4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(furan-2-ylmethyl)-2-(4-methyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide is a complex organic compound with potential biological activities, particularly in the fields of oncology and anti-inflammatory therapies. This article reviews the biological activity of this compound, including its mechanism of action, efficacy against various cell lines, and relevant case studies.
The compound has the following chemical profile:
| Property | Value |
|---|---|
| CAS Number | 941884-60-2 |
| Molecular Formula | CHNO |
| Molecular Weight | 381.4 g/mol |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cell proliferation and apoptosis. The pyrazole moiety is known for its role in inhibiting various kinases and modulating inflammatory pathways.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including our compound of interest. Notably, compounds with similar structural features have shown significant cytotoxic effects against various cancer cell lines.
Efficacy Against Cancer Cell Lines
The following table summarizes the anticancer activity observed in related pyrazole compounds:
| Compound ID | Cell Line | IC (μM) | Mechanism of Action |
|---|---|---|---|
| 2 | MCF7 | 3.79 | Inhibition of cell proliferation |
| 19 | A375 | 4.2 | CDK2 inhibition |
| 20 | MCF7 | 1.88 | CDK2 inhibition |
| 21 | HCT116 | 0.39 | Aurora-A kinase inhibition |
| 35 | Huh-7 | 1.1 | Cell cycle arrest at SubG1/G1 phase |
These findings indicate that compounds with similar structures to this compound exhibit promising anticancer properties through various mechanisms such as kinase inhibition and apoptosis induction.
Anti-inflammatory Activity
In addition to its anticancer properties, pyrazole derivatives are also recognized for their anti-inflammatory effects. The ability of these compounds to inhibit pro-inflammatory cytokines suggests a dual therapeutic potential.
Case Studies
A study conducted by Bouabdallah et al. demonstrated that pyrazole derivatives exhibited significant anti-inflammatory activity by downregulating TNF-alpha and IL-6 levels in vitro. This supports the hypothesis that this compound may also possess similar anti-inflammatory effects.
Comparison with Similar Compounds
Table 1: Comparison of Key Analogs
Key Observations:
- The nitro group in 4h increases polarity, as reflected in its higher melting point (231–233°C vs. 209–211°C for 4c) .
- Electronic Properties : The C=O stretch in IR spectra is consistent across analogs (~1668–1682 cm⁻¹), suggesting minimal electronic perturbation from substituents on the acetamide nitrogen .
- Synthetic Methodology : The target compound likely shares a similar synthetic route involving base-mediated alkylation (e.g., K₂CO₃ in DMF), as described for 4c and 4h .
Patent-Disclosed Pyrazolo-Pyrrolo[1,2-b]pyridazine Derivatives (EP 4 374 877 A2)
discloses pyrazolo-pyrrolopyridazine carboxamides with trifluoromethyl, cyano, and morpholine substituents. While these compounds differ in core structure (pyrrolo[1,2-b]pyridazine vs. pyrazolo[3,4-d]pyridazine), they share functional motifs:
- Trifluoromethyl Groups : Enhance metabolic stability and lipophilicity compared to the methyl and furan groups in the target compound.
- Morpholine-Ethoxy Side Chains : Improve solubility but may reduce blood-brain barrier penetration relative to the compact furan-2-ylmethyl group .
Research Implications and Limitations
- Pharmacological Potential: The furan substituent in the target compound may offer a balance between lipophilicity and solubility, contrasting with the polar nitro group in 4h or the bulky trifluoromethyl groups in patent compounds .
- Data Gaps : Specific biological activity or pharmacokinetic data for the target compound are absent in the provided evidence. Further studies are needed to compare its efficacy with analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
